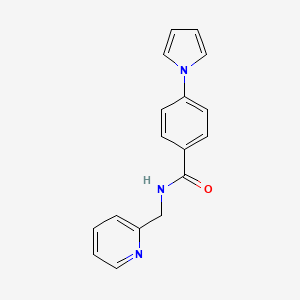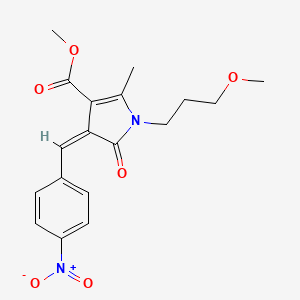![molecular formula C14H21NO2S B5174637 N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5174637.png)
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide, also known as MPBTA, is a chemical compound with potential applications in scientific research. It is a thioacetamide derivative that has been synthesized using various methods.
Mechanism of Action
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the catalytic cysteine residue. This results in the inactivation of PTP1B and the activation of downstream signaling pathways, including the insulin signaling pathway. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to induce the phosphorylation of various proteins involved in cell signaling pathways, including Akt and ERK.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of PTP1B activity, the induction of apoptosis, and the enhancement of chemotherapeutic agent sensitivity. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to increase glucose uptake in adipocytes and skeletal muscle cells, indicating its potential as a treatment for type 2 diabetes. Additionally, N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has several advantages for lab experiments, including its selectivity for PTP1B, its ability to inhibit the proliferation of cancer cells, and its potential as a treatment for type 2 diabetes. However, N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for other diseases, such as autoimmune disorders, and the development of more potent and selective PTP inhibitors. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide and its effects on downstream signaling pathways could provide valuable insights into the role of PTPs in various diseases.
Synthesis Methods
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide can be synthesized using various methods, including the reaction of 4-methylbenzyl chloride with thioacetamide in the presence of sodium hydride and 3-methoxypropyl bromide. Another method involves the reaction of 4-methylbenzylthiol with ethyl chloroacetate followed by the reaction with 3-methoxypropylamine. These methods yield N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide as a white crystalline solid with a melting point of 105-107 °C.
Scientific Research Applications
N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has potential applications in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in cell signaling pathways and are involved in various diseases, including cancer, diabetes, and autoimmune disorders. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to selectively inhibit the activity of PTP1B, a PTP that is overexpressed in various cancers and is involved in insulin resistance. N-(3-methoxypropyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapeutic agents.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-4-6-13(7-5-12)10-18-11-14(16)15-8-3-9-17-2/h4-7H,3,8-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYXCXHXBFUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5174561.png)


![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5174587.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclohexanamine](/img/structure/B5174590.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylbenzyl)piperazine](/img/structure/B5174592.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)

![N-(3'-chloro-3-biphenylyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5174611.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)
